1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139424-14-9 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.143 |
IUPAC Name |
1,7-diazabicyclo[4.2.0]oct-2-en-8-one |
InChI |
InChI=1S/C6H8N2O/c9-6-7-5-3-1-2-4-8(5)6/h2,4-5H,1,3H2,(H,7,9) |
InChI Key |
DTMDJPQISBRZBZ-UHFFFAOYSA-N |
SMILES |
C1CC2NC(=O)N2C=C1 |
Synonyms |
1,7-Diazabicyclo[4.2.0]oct-2-en-8-one(9CI) |
Origin of Product |
United States |
Chemical Reactivity, Transformation Mechanisms, and Mechanistic Investigations of 1,7 Diazabicyclo 4.2.0 Oct 2 En 8 One
Influence of Molecular Architecture, Intrinsic Ring Strain, and Electronic Effects on Reactivity Profiles
The reactivity of 1,7-diazabicyclo[4.2.0]oct-2-en-8-one is profoundly influenced by its bicyclo[4.2.0]octane framework, which fuses a four-membered β-lactam ring with a six-membered tetrahydropyridine (B1245486) ring. This fusion imparts significant angle and torsional strain into the molecule, particularly within the β-lactam. The inherent strain of the bicyclo[4.2.0] system is a key driver of its chemical reactivity, rendering the amide bond of the β-lactam susceptible to cleavage. This reactivity is a cornerstone of the biological activity of related β-lactam antibiotics, which function by acylating bacterial enzymes.
The strain energy of the [4.2.0] system is estimated to be moderate, enabling ring-opening reactions that are crucial for its function. This is a common feature in related strained bicyclic systems where relief of ring strain provides a strong thermodynamic driving force for such reactions. The fusion to the six-membered ring contributes to what has been described in analogous systems as a high chemical reactivity of the β-lactam linkage.
Electronically, the molecule features a vinylogous amide system. The lone pair of electrons on the bridgehead nitrogen (N1) can participate in conjugation with the C2=C3 double bond and the C8 carbonyl group. This delocalization affects the electron density across the molecule, influencing the electrophilicity of the β-lactam carbonyl carbon and the nucleophilicity of the double bond. The tetrahydropyridine ring, compared to the dihydrothiazine ring in cephalosporins, alters the geometry and electronic properties, conferring remarkable chemical stability that allows for broader structural modifications. nih.gov
Electrophilic and Nucleophilic Reactivity at the β-Lactam Carbonyl Moiety
The β-lactam ring is the pharmacophore of this class of compounds and the primary site of chemical and biological reactivity. The carbonyl group at position 8 is highly electrophilic, a feature enhanced by the ring strain and the inability of the nitrogen lone pair to fully delocalize due to geometric constraints.
The principal reaction at the β-lactam carbonyl is nucleophilic acyl substitution, which results in the opening of the four-membered ring. This acyl transfer mechanism is the basis of action for β-lactam antibiotics, which covalently inhibit bacterial penicillin-binding proteins (PBPs) and are degraded by β-lactamase enzymes. nih.gov The process involves the attack of a nucleophile, typically a serine residue in the active site of these enzymes, on the electrophilic carbonyl carbon. nih.gov This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C8-N7 amide bond and the formation of a stable acyl-enzyme complex. nih.gov
This ring-opening can also be achieved with simpler nucleophiles. For instance, related bicyclic β-lactam systems have been shown to undergo ring-opening upon treatment with acids or other nucleophilic reagents. The general mechanism involves protonation of the carbonyl oxygen, further increasing its electrophilicity, followed by nucleophilic attack and ring cleavage. In related bicyclic systems, this reactivity has been harnessed for synthetic transformations, where base-induced intramolecular cyclization proceeds via nucleophilic transfer reactions. youtube.com
Once the β-lactam ring is opened, the resulting intermediate can undergo further transformations. In the context of carbapenem (B1253116) degradation by β-lactamases or chemical means (e.g., hydroxide (B78521) treatment), the initial ring-opened product exists in equilibrium with various tautomeric forms. acs.org Following the cleavage of the C8-N7 bond, the five-membered pyrroline (B1223166) ring in carbapenems can interconvert between an enamine (Δ2) form and two epimeric imine (Δ1) forms. acs.orgnih.gov
For the this compound system, hydrolysis would similarly lead to an initial enamine product. This enamine can then tautomerize. Studies on the degradation of the carbapenem imipenem (B608078) have shown that after β-lactam ring opening, the resulting enamine (Δ2 hydrolysis product) can rapidly tautomerize to a kinetically favored (R)-Δ1 imine product. Over time, this mixture epimerizes to reach an equilibrium with the (S)-Δ1 product. acs.org This pathway highlights the complex series of events that follow the initial ring-opening, leading to a mixture of degradation products.
Table 1: Potential Degradation Products of Carbapenems Following β-Lactam Ring Opening This table is based on the observed degradation of imipenem and illustrates the likely tautomeric and epimeric forms that could arise from the degradation of a this compound core.
| Product Type | Structure Description | Formation Pathway | Citation |
| Initial Hydrolysis Product (Enamine) | The β-lactam ring is opened, forming a carboxylic acid and an enamine within the second ring. | Initial nucleophilic attack (e.g., by hydroxide or β-lactamase) on the lactam carbonyl. | acs.org |
| (R)-Δ1 Hydrolysis Product (Imine) | The enamine tautomerizes to the more stable imine form with a specific (R) stereochemistry at the adjacent carbon. | Rapid, kinetically controlled protonation of the enamine intermediate. | acs.org |
| (S)-Δ1 Hydrolysis Product (Imine) | The (R)-Δ1 product epimerizes to the (S) form. | Slower, thermodynamically driven epimerization over time to reach equilibrium. | acs.org |
Reactivity of the Endocyclic Double Bond (C=C) at Position 2
The endocyclic double bond at the C2-C3 position provides another site for chemical transformations. Its reactivity is modulated by the adjacent nitrogen atom (N1) and the conjugated carbonyl group (C8), making it electronically different from a simple isolated alkene.
Addition reactions across the C2=C3 double bond are expected to follow principles of regioselectivity and stereoselectivity, although specific experimental data on this compound is limited. masterorganicchemistry.com
Hydrogenation: Catalytic hydrogenation would reduce the double bond to form the corresponding 1,7-diazabicyclo[4.2.0]octan-8-one. The stereochemistry of the addition would likely be syn, with the hydrogen atoms adding to the same face of the double bond. The approach of the catalyst would be directed to the less sterically hindered face of the bicyclic system.
Halogenation and Hydroxylation: The addition of unsymmetrical reagents like hypohalous acids (HOX) or electrophilic halogen sources would proceed with regioselectivity. youtube.comkhanacademy.org The electronic nature of the vinylogous amide system suggests that the C3 position is more nucleophilic than C2. Therefore, in an electrophilic addition, the electrophile (e.g., Br+) would likely add to C3, leading to a carbocation intermediate at C2 that is stabilized by the adjacent nitrogen atom. The subsequent attack by the nucleophile (e.g., OH- or Br-) would complete the addition. The stereoselectivity would likely favor anti-addition, where the two new substituents add to opposite faces of the original double bond. masterorganicchemistry.com
The C2=C3 double bond can participate in cycloaddition reactions, offering a pathway to more complex polycyclic structures.
[2+2] Photocycloadditions: The photochemical [2+2] cycloaddition is a well-established method for forming cyclobutane (B1203170) rings and has been applied to bicyclo[4.2.0]octenone systems. acs.orgsci-hub.se Direct or triplet-sensitized irradiation of the this compound in the presence of another alkene could lead to the formation of a new four-membered ring fused to the parent structure. acs.org These reactions can proceed with high stereoselectivity, with the stereochemistry of the product being dependent on the reaction conditions (thermal vs. photochemical) and the nature of the excited state. youtube.com Copper(I)-catalyzed intramolecular [2+2] photocycloadditions are particularly effective for forming bicyclo[3.2.0]heptanes, and strategies have been developed to access bicyclo[4.2.0]octanes through these methods. acs.orgnih.gov
[4+2] Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in synthesis. libretexts.org The electron-deficient nature of the C2=C3 double bond (due to conjugation with the carbonyl) makes it a potential dienophile (the nih.gov component) in reactions with electron-rich dienes. libretexts.org Such a reaction would result in the formation of a new six-membered ring fused to the bicyclo[4.2.0]octane core. The stereoselectivity of the Diels-Alder reaction is well-defined, typically proceeding via a syn-addition to the dienophile.
[2+1] Cyclopropanation: While less specifically documented for this system, the addition of a carbene or carbenoid to the C2=C3 double bond represents a viable, though likely less explored, pathway to introduce a cyclopropane (B1198618) ring, resulting in a tricyclic structure.
Table 2: Potential Cycloaddition Reactions of the C2=C3 Double Bond
| Reaction Type | Reactant Partner | Resulting Structure | Key Features | Citations |
| [2+2] Photocycloaddition | Alkene | Fused cyclobutane ring | Can be initiated by direct or sensitized irradiation. Stereoselectivity is dependent on the mechanism. | acs.orgacs.orgyoutube.com |
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Fused cyclohexene (B86901) ring | The C2=C3 bond acts as the dienophile. Highly stereospecific (syn-addition). | libretexts.orgijsr.net |
| [2+1] Cycloaddition | Carbene/Carbenoid | Fused cyclopropane ring | Forms a tricyclic system. | General Alkene Reactivity |
Olefin Metathesis and Related Transformations
The olefin within the six-membered ring of this compound is part of an enamine system, which generally renders it electron-rich and less reactive in typical olefin metathesis reactions compared to simple alkenes. Standard ruthenium-based catalysts, such as Grubbs or Schrock catalysts, might be challenged by the electronic nature of this double bond.
However, related bicyclo[4.2.0] systems have been successfully employed in ring-opening metathesis polymerization (ROMP). For instance, derivatives of 7-azabicyclo[4.2.0]oct-3-en-8-one can undergo ROMP with appropriate catalysts, indicating that the bicyclic framework itself does not preclude such transformations. The success of such a reaction with this compound would likely depend on the specific catalyst system and reaction conditions chosen to overcome the deactivating effect of the adjacent nitrogen atom.
Reactivity at the Nitrogen Heteroatoms (N1 and N7)
The two nitrogen atoms in this compound exhibit distinct chemical environments and are expected to have different reactivities. N7 is a lactam nitrogen, and its lone pair is delocalized into the adjacent carbonyl group, rendering it significantly less basic and nucleophilic. In contrast, N1 is part of an enamine, and its lone pair contributes to the electron density of the double bond, making it more basic and a potential site for electrophilic attack.
The primary site of protonation is expected to be the N1 nitrogen due to its enamine character. The basicity of N1 would be higher than that of the lactam nitrogen N7. The pKa of the conjugate acid at N1 would likely be influenced by substituents on the bicyclic core. For comparison, the basicity of related saturated bicyclic amines has been studied, though direct data for this unsaturated system is not available.
N-alkylation and N-acylation would predominantly occur at the more nucleophilic N1 position. Standard alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acid chlorides, anhydrides) would be expected to react at this site. The lactam nitrogen N7 is generally unreactive to alkylation under standard conditions due to its lower nucleophilicity. Protection of the N1 nitrogen could be achieved using common amine protecting groups such as Boc, Cbz, or a tosyl group, which would be crucial for directing reactivity to other parts of the molecule.
Illustrative Data Table for N-Alkylation of a Related Azabicycloalkane (Note: Data for an analogous system, not the title compound)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Methyl Iodide | K₂CO₃ | Acetonitrile | 25 | N-Methyl derivative | High |
| Benzyl Bromide | NaH | THF | 0-25 | N-Benzyl derivative | Good |
The nitrogen centers of this compound are susceptible to oxidation and reduction. The enamine nitrogen (N1) could potentially be oxidized using reagents like m-CPBA to form an N-oxide, although this might be complicated by competing reactions at the double bond. The lactam nitrogen (N7) is generally resistant to oxidation.
Reduction of the lactam moiety is a possibility, for example, using strong reducing agents like lithium aluminum hydride, which would open the β-lactam ring to afford an amino alcohol. The enamine double bond could also be reduced, for instance, through catalytic hydrogenation, which would yield the corresponding saturated diazabicyclo[4.2.0]octanone.
Rearrangement Reactions and Degenerate Isomerizations of the Bicyclic Core
The strained four-membered β-lactam ring in this compound is a key site for potential rearrangement reactions. Under thermal or photochemical conditions, bicyclo[4.2.0]octane systems can undergo various rearrangements. For example, thermal isomerization of bicyclo[4.2.0]oct-2-ene can lead to the formation of bicyclo[2.2.2]oct-2-ene via a researchgate.net sigmatropic shift. While the heteroatoms in the title compound would influence the pathway of such a reaction, similar rearrangements are conceivable.
Furthermore, the β-lactam ring itself can be susceptible to ring-opening, particularly under nucleophilic or acidic/basic conditions, which could lead to a variety of acyclic or rearranged heterocyclic products. The specific outcomes would be highly dependent on the reaction conditions and the nature of any attacking species.
Transition Metal-Mediated Transformations and Catalytic Applications of the Compound
The this compound scaffold could participate in various transition metal-mediated transformations. The nitrogen atoms, particularly N1, can act as ligands for transition metals, potentially enabling catalytic cycles. For example, palladium-catalyzed cross-coupling reactions could be envisioned if a suitable leaving group were installed on the bicyclic core.
The compound itself could also serve as a ligand in asymmetric catalysis. The chiral bicyclic framework with its defined stereochemistry could be functionalized to create novel ligands for a range of metal-catalyzed reactions. The synthesis of related diazabicyclo[4.2.2]decanes for use as ligands in receptor binding studies highlights the potential of such bicyclic systems in medicinal and materials chemistry. nih.gov
Cross-Coupling Reactions
The application of modern cross-coupling methodologies to the this compound framework is a promising yet underexplored area for the synthesis of novel derivatives. The core structure presents several potential sites for such transformations. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism for these reactions often involves the oxidative addition of a palladium(0) complex to an organic halide or triflate, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org
While direct examples on the title compound are scarce, the reactivity of related β-lactam systems in cross-coupling reactions has been documented. For instance, the C-4 position of azetidin-2-ones can be functionalized through these methods. The development of monoligated palladium(0) species, L1Pd(0), has emerged as a significant advancement, providing highly active catalysts for these transformations. acs.org
The successful application of cross-coupling reactions to the this compound scaffold would likely require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to be compatible with the sensitive β-lactam ring. The enamine double bond could also participate in or be sensitive to the reaction conditions.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on β-Lactam Scaffolds
| Substrate (β-Lactam Derivative) | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4-Iodo-azetidin-2-one | Phenylboronic acid | Pd(OAc)2/SPhos | 4-Phenyl-azetidin-2-one | 85 | (General representation based on Suzuki coupling principles) |
| 4-Triflyloxy-azetidin-2-one | N-Methylaniline | Pd2(dba)3/Buchwald Ligand | 4-(N-Methylanilino)-azetidin-2-one | 78 | (General representation based on Buchwald-Hartwig amination principles) |
This table represents generalized transformations on a simple azetidin-2-one (B1220530) core to illustrate the potential of cross-coupling reactions. Specific conditions would need to be developed for this compound.
C-H Functionalization Approaches
Direct C-H functionalization represents an atom-economical approach to modify the this compound core. Potential sites for C-H activation on this molecule include the vinylic positions and the methylene (B1212753) groups of the six-membered ring. The field of C-H functionalization has seen significant growth, with methodologies developed for a wide range of substrates, including nitrogen-containing heterocycles (azines). nih.gov
Mechanistically, these reactions can proceed through various pathways, including radical processes, metal-catalyzed C-H activation, or reactions involving dearomatized intermediates. nih.gov For a molecule like this compound, transition metal-catalyzed C-H activation, often directed by a coordinating group, could be a viable strategy. The lactam carbonyl or the nitrogen atoms could potentially serve as directing groups to achieve site-selective functionalization.
For example, rhodium-catalyzed C-C bond activation of aminocyclopropanes equipped with anilines can lead to carbonylative cyclization to form 8-membered N-heterocycles, showcasing the potential of transition metals to interact with strained ring systems containing nitrogen. bris.ac.uk While this is an intramolecular C-C activation, it highlights the reactivity of related structures.
Table 2: Potential C-H Functionalization Reactions on the Bicyclic Core
| Position on Core | Reagent/Catalyst | Proposed Transformation | Mechanistic Pathway |
| C-2 or C-3 (Vinylic) | Pd(OAc)2 / Norbornene | Arylation with Aryl Halide | Catellani-type Reaction |
| C-4 (Allylic) | Ru(II) or Ir(III) photocatalyst | Alkylation with Alkyl Radical Precursor | Photoredox Catalysis |
| C-5 (Methylene) | Rh(III) catalyst | Annulation with an Alkyne | C-H Activation/Annulation |
This table is a theoretical projection of possible C-H functionalization reactions on the this compound core based on established methodologies for other classes of compounds.
Carbonylation and Decarbonylation Processes
Carbonylation reactions are fundamental in organic synthesis for the introduction of a carbonyl group. In the context of β-lactam chemistry, the carbonylation of aziridines is a well-established method for the synthesis of the azetidin-2-one ring. This reaction is often catalyzed by metal carbonyl complexes, such as dicobalt octacarbonyl [Co2(CO)8] or rhodium-based catalysts. nih.govnih.gov The process involves the insertion of carbon monoxide into one of the carbon-nitrogen bonds of the aziridine (B145994) ring. For instance, the rhodium-catalyzed carbonylation of chiral aziridines proceeds stereospecifically with retention of configuration. nih.gov
Another approach to β-lactam synthesis involves the [2+2] cycloaddition of a ketene (B1206846) with an imine, a reaction known as the Staudinger synthesis. nih.gov Ketenes can be generated in situ from diazo compounds through carbonylation using [Co2(CO)8], which acts as both a catalyst and a carbon monoxide source. acs.org
Conversely, decarbonylation reactions involve the removal of a carbonyl group. A notable example in a related system is the thermal decarbonylation of certain penam (B1241934) carboxylic acids. This process can lead to fragmentation of the bicyclic system, yielding a thiazoline (B8809763) derivative with the extrusion of carbon monoxide. nih.gov The proposed mechanism for this transformation under acidic conditions involves the opening of the β-lactam ring by the neighboring carboxylic acid to form a cyclic anhydride (B1165640) intermediate, which then facilitates the decarbonylation. nih.gov The activation free energies for such processes have been studied using density functional theory (DFT), highlighting the influence of stereochemistry on the reaction's feasibility. nih.gov
Given the structural similarities, it is conceivable that derivatives of this compound, particularly those with a carboxylic acid substituent, could undergo analogous decarbonylative rearrangements under specific conditions.
Table 3: Examples of Carbonylation and Decarbonylation in β-Lactam Chemistry
| Reaction Type | Substrate | Catalyst/Conditions | Product | Key Finding | Reference |
| Carbonylation | Substituted Aziridine | [Rh(CO)2Cl]2 | β-Lactam | Regio- and stereospecific CO insertion. nih.gov | nih.gov |
| Carbonylation/Cycloaddition | Diazo Compound + Imine | [Co2(CO)8] | β-Lactam | In situ ketene formation followed by [2+2] cycloaddition. acs.org | acs.org |
| Decarbonylation | Penam Carboxylic Acid | Thermal (in solution) | Thiazoline Derivative + CO | Stereochemistry dependent fragmentation of the β-lactam core. nih.gov | nih.gov |
Structural Modifications, Derivatization Strategies, and Analog Synthesis of 1,7 Diazabicyclo 4.2.0 Oct 2 En 8 One
Rational Design Principles for Structural Diversification and Analog Generation
The rational design of analogs based on the 1,7-diazabicyclo[4.2.0]oct-2-en-8-one core is guided by principles aimed at systematically modifying its physicochemical and pharmacological properties. The primary goal is to create a diverse library of compounds by altering key structural features to enhance target affinity, improve stability, and modulate properties like lipophilicity and hydrogen bonding capacity.
Key strategies for diversification include:
Modulation of Ring Strain and Reactivity: The fusion of a four-membered β-lactam ring to a six-membered ring induces significant strain, which is a key determinant of its chemical reactivity, particularly towards nucleophilic attack at the lactam carbonyl. nih.govwikipedia.org Modifications that alter the geometry of the bicyclic system, such as substitution at the bridgehead carbons (C1 and C6), can fine-tune this reactivity.
Introduction of Pharmacophoric Features: Functional groups known to interact with biological targets, such as hydrogen bond donors/acceptors, aromatic rings (for π-stacking), and charged moieties, can be strategically introduced onto the scaffold. libretexts.org
Control of Physicochemical Properties: Substituents are chosen to systematically vary properties like solubility, lipophilicity (logP), and metabolic stability. For instance, introducing polar groups like hydroxyls can increase aqueous solubility, while appending alkyl or aryl groups can enhance lipophilicity. libretexts.org
Exploration of Three-Dimensional Chemical Space: The generation of bridged, fused, or spirocyclic derivatives introduces greater structural complexity and rigidity. nih.govdigitellinc.com This forces substituents into specific spatial orientations, which can be crucial for optimizing interactions with the well-defined binding pockets of biological targets.
The synthesis of natural products like the kingianins, which feature a bicyclo[4.2.0]octane core, serves as a powerful example of how complex molecular architectures can be built from this fundamental scaffold, often through biomimetic cycloaddition reactions. benthamdirect.comnih.govrsc.org
Synthesis of N-Substituted Analogs and Their Conformational and Electronic Consequences
The two nitrogen atoms in the this compound scaffold offer distinct opportunities for substitution.
N7-Substitution: The N7 atom is part of the β-lactam ring. Its chemistry is analogous to that of penicillins and cephalosporins. While in this specific structure N7 is shown as an amide nitrogen, derivatization is typically achieved by building the ring from a pre-substituted amine. If the hydrogen is present, N-acylation or N-alkylation would be challenging without compromising the strained ring. However, introducing substituents at this position via the choice of starting materials for a cycloaddition reaction (e.g., Staudinger synthesis) is a standard approach. nih.govnih.gov
N1-Substitution: The N1 atom is a bridgehead tertiary amine. It can potentially be alkylated to form a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge, dramatically altering the molecule's polarity and solubility, a strategy used to modify the pharmacokinetics of drug candidates.
Conformational and Electronic Effects: The geometry of the β-lactam nitrogen is critical to its reactivity. nih.gov In an ideal, unstrained amide, the nitrogen atom is sp²-hybridized and planar, allowing for resonance stabilization with the carbonyl group. In a bicyclic system, the nitrogen is forced into a more pyramidal, sp³-like geometry. wikipedia.org This reduces resonance stabilization, increases the ketone-like character of the carbonyl carbon, and enhances its electrophilicity, making the lactam more susceptible to hydrolysis. wikipedia.org
Table 1: Potential N-Substitution Strategies and Their Consequences
| Position | Modification | Synthetic Strategy | Expected Consequences |
|---|---|---|---|
| N7 (Lactam) | Varied R-groups | Incorporate during synthesis (e.g., using substituted imines in Staudinger cycloaddition). nih.gov | Modulates steric hindrance around the lactam, alters biological target recognition. |
| N1 (Bridgehead) | Alkylation (e.g., with R-X) | Reaction with alkyl halides. | Forms quaternary ammonium salt, increases polarity, introduces a permanent positive charge. |
Functionalization of the Carbon Skeleton via Peripheral and Core Substitutions
The carbon framework of this compound can be functionalized either by building the scaffold from substituted precursors or through post-synthesis modification. The [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted imine is a powerful method for installing desired groups with stereocontrol during the construction of the β-lactam ring. acgpubs.orgacgpubs.orgrsc.org
Halogens: Halogen atoms can be introduced to modulate electronic properties or serve as handles for further cross-coupling reactions. For example, using halogenated starting materials in a cycloaddition can yield a halogenated bicyclic product.
Alkyl and Aryl Groups: These groups are commonly introduced to modify steric bulk, lipophilicity, and to probe for specific hydrophobic interactions in target binding sites. Aryl groups can also participate in π-stacking interactions. Synthesis can be achieved through cycloaddition reactions with imines bearing the desired alkyl or aryl substituents. nih.govrsc.org
Table 2: Impact of Carbon Skeleton Substituents
| Substituent | Typical Position(s) | Potential Impact |
|---|---|---|
| Halogen (F, Cl, Br) | C2, C3, C4, C5 | Increases electrophilicity, acts as a handle for cross-coupling, can form halogen bonds. |
| Alkyl (e.g., Methyl, Ethyl) | C2, C3, C4, C5, C6 | Increases lipophilicity, provides steric bulk to influence conformation and binding. researchgate.net |
| Aryl (e.g., Phenyl) | C2, C3, C4, C5 | Increases lipophilicity, enables π-stacking interactions, can be further functionalized. researchgate.net |
The stereochemistry of substituents is often critical for biological activity. Therefore, methods for the stereoselective introduction of functional groups are highly valuable. um.esrsc.org
Hydroxyl Groups: A hydroxyl group can be installed stereoselectively by the reduction of the C8-ketone. The choice of reducing agent and reaction conditions can favor attack from either the more or less sterically hindered face of the molecule, leading to a specific diastereomer of the corresponding alcohol.
Amino Groups: Amino groups can be introduced through various methods. One approach is the reduction of a nitro group that was previously installed on the scaffold. Another powerful method involves using chiral imines derived from natural sources (like sugars) in a Staudinger cycloaddition, which can impart high diastereoselectivity on the final β-lactam product. nih.gov The synthesis of zwitterionic bicyclic lactams has also been described as a route to functionalized piperidine (B6355638) derivatives, showcasing advanced stereocontrolled methods. rsc.org
Generation of Bridged, Fused, and Spirocyclic Derivatives Incorporating the this compound Scaffold
Modifying the core bicyclic structure to create more complex polycyclic systems is a key strategy for exploring novel chemical space.
Fused Derivatives: Additional rings can be fused to the this compound skeleton. This is often achieved through intramolecular reactions where a tethered functional group on a substituent reacts with another part of the molecule. For example, intramolecular radical cyclizations have been used to create fused bicyclic β-lactams. acs.orgnih.gov Intramolecular cycloaddition reactions are another powerful tool for this purpose. researchgate.net
Bridged Derivatives: A bridged lactam contains the N-C(O) bond on one of the bridges connecting the bridgehead atoms. nih.gov Creating such structures from the existing scaffold would require significant skeletal rearrangement. However, synthetic routes that build these systems from acyclic precursors via cyclization reactions like the Heck reaction have been developed for related systems. nih.gov
Spirocyclic Derivatives: Spirocycles, where two rings share a single atom, are of great interest in medicinal chemistry. digitellinc.com For the this compound scaffold, spiro-fusion is possible at several positions. A common approach is the Staudinger [2+2] ketene-imine cycloaddition using a cyclic imine, which directly generates a spiro-β-lactam. digitellinc.comnih.gov Alternatively, the Baylis-Hillman reaction on related azetidine-2,3-diones has been used to generate functionalized spirocyclic β-lactam scaffolds. nih.gov Ring-closing metathesis (RCM) has also been employed to form large macrocycles incorporating bis-4-spiro-β-lactam moieties. acs.org
Exploration of Stereoisomeric Forms (Enantiomers, Diastereomers) and Their Differential Chemical Properties
The this compound structure is inherently chiral due to the stereocenters at the C1 and C6 bridgehead positions. Any substitution on the rings can create additional stereocenters, leading to a variety of diastereomers and enantiomers.
Enantiomers: Unless the synthesis is performed using chiral starting materials, catalysts, or auxiliaries, the product will be a racemic mixture of two enantiomers. These enantiomers will have identical physical properties (except for the rotation of plane-polarized light) but can exhibit profoundly different biological activities, as one enantiomer may fit into a chiral receptor or enzyme active site much better than the other. The differential activity of kingianin enantiomers is a case in point. nih.gov
Diastereomers: The relative orientation of substituents on the bicyclic ring system gives rise to diastereomers. For example, in the formation of the β-lactam ring via ketene-imine cycloaddition, both cis and trans diastereomers with respect to the substituents at C3 and C4 can be formed. nih.gov The stereochemical outcome is often influenced by the specific reactants and conditions used. rsc.org These diastereomers have different 3D shapes, physical properties, and often, different biological activities.
The development of stereoselective synthetic methods is therefore crucial in this field to allow for the preparation and study of individual, stereochemically pure isomers. um.esrsc.orgacs.orgnih.gov The biosynthesis of penicillin, for instance, proceeds with absolute stereospecificity to form the required β-lactam ring geometry. nih.gov
Table 3: Overview of Stereoisomerism in this compound Derivatives
| Type of Isomerism | Origin | Significance | Control Strategy |
|---|---|---|---|
| Enantiomers | Chirality of the core scaffold (C1, C6). | Can have different biological activities due to chiral recognition by receptors/enzymes. nih.gov | Asymmetric synthesis using chiral catalysts, auxiliaries, or starting materials. |
| Diastereomers (cis/trans) | Relative stereochemistry of substituents, particularly on the β-lactam ring. | Different 3D shapes, physical properties (solubility, mp), and biological profiles. | Stereoselective reactions (e.g., Staudinger cycloaddition), choice of reagents and conditions. rsc.org |
Structure-Reactivity-Property Relationships within Systematically Generated Derivative Libraries
Systematic modifications at various positions of the this compound core have a profound impact on its physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity.
For instance, the introduction of a methyl group at the N7 position to yield 7-Methyl-1,7-diazabicyclo[4.2.0]oct-2-en-8-one results in a notable increase in both steric bulk and lipophilicity. This change is reflected in the calculated logP value, which shifts from approximately -1.2 for the parent compound to around 0.5 for the methylated derivative. Such modifications can significantly alter the solubility profile of the compound, favoring solubility in less polar solvents.
Conversely, the incorporation of heteroatoms into the bicyclic framework, such as the replacement of a carbon atom with oxygen to form analogs like 5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one, increases the polarity of the molecule. The electronegative oxygen atom can also participate in hydrogen bonding, further influencing the compound's interaction with polar solvents and biological macromolecules.
The following interactive table summarizes the impact of representative structural modifications on the physicochemical properties of the 1,7-diazabicyclo[4.2.0]octane core.
| Compound Name | Structural Modification | Impact on Physicochemical Properties |
| This compound | Parent Scaffold | Polar, potential hydrogen bond acceptor. |
| 7-Methyl-1,7-diazabicyclo[4.2.0]oct-2-en-8-one | Methyl substitution at N7 | Increased steric bulk and lipophilicity. |
| 5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one | Oxygen substitution at C5 | Increased polarity and potential for altered hydrogen bonding capacity. |
| 1,7-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Larger ring system and replacement of ketone with alkene | Potent non-nucleophilic base with reduced electrophilicity compared to the ketone-containing parent. |
The reactivity of the this compound core is intrinsically linked to its structural features, particularly the strained β-lactam ring fused to a six-membered ring. This strained amide bond is a key site for nucleophilic attack.
The synthesis of the core bicyclo[4.2.0]octane ring system can be achieved through methods such as [2+2] ketene cycloaddition. researchgate.net The reactivity of the resulting scaffold can then be tuned by the introduction of various functional groups. For example, the presence of an α,β-unsaturated ketone moiety, as seen in analogs like 7-azabicyclo[4.2.0]oct-3-en-8-one, enables conjugate addition reactions, a pathway not available to the saturated parent compound.
Quantitative Structure-Activity Relationship (QSAR) studies on related diazabicyclo[4.2.0]octane derivatives have provided valuable insights into how steric and electrostatic fields influence their biological activity. nih.gov Although conducted on 3,8-diazabicyclo[4.2.0]octane analogs, the principles can be extrapolated to the 1,7-diaza isomer. These studies highlight that small substituents at certain positions can enhance activity for specific biological targets while reducing off-target effects. nih.gov The electrostatic potential around the molecule, particularly near the nitrogen atoms and the carbonyl group, plays a crucial role in receptor binding. nih.gov
Detailed research findings from QSAR studies on analogous systems indicate that:
Steric Factors: The size and shape of substituents can either promote or hinder the interaction of the molecule with its target.
Electrostatic Factors: The distribution of electron density across the molecule, influenced by the presence of electron-donating or electron-withdrawing groups, is critical for molecular recognition and binding affinity.
The systematic generation and analysis of derivative libraries are, therefore, indispensable for mapping these complex relationships and for the rational design of novel compounds with desired reactivity and properties.
Computational and Theoretical Chemistry Studies on 1,7 Diazabicyclo 4.2.0 Oct 2 En 8 One
Elucidation of Electronic Structure, Bonding Characteristics, and Orbital Interactions
The electronic structure of a molecule dictates its fundamental properties, including its stability, geometry, and reactivity. For 1,7-diazabicyclo[4.2.0]oct-2-en-8-one, computational methods are essential to map the distribution of electrons and understand the nature of the chemical bonds, particularly within the strained β-lactam ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the region of the molecule most willing to donate electrons, while the LUMO indicates the region most receptive to accepting electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govchimicatechnoacta.ru
For this compound, the HOMO is expected to be primarily localized on the π-system of the six-membered ring and the lone pair of the bridgehead nitrogen (N7). The LUMO, conversely, is anticipated to be centered on the antibonding π* orbital of the carbonyl group within the β-lactam ring. This distribution makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a key step in the mechanism of action for β-lactam antibiotics. nih.gov Computational calculations, typically using DFT, can precisely determine the energies and spatial distributions of these orbitals.
Illustrative FMO Data for a Model Cephem System: Below is a table of typical values for FMO analysis, derived from DFT calculations on model cephem structures, which are analogous to this compound.
| Computational Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 | Indicator of chemical reactivity and stability |
| These are representative values for illustrative purposes. |
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
NBO and QTAIM analyses provide deeper insights into the specific bonding interactions and electron density distribution within a molecule.
Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. scispace.comjournal-vniispk.ru It is particularly effective at quantifying hyperconjugative interactions, where electron density is shared between a filled (donor) orbital and an adjacent empty (acceptor) orbital. In this compound, a key interaction is the delocalization of the lone pair of the lactam nitrogen (N1) into the antibonding π* orbital of the adjacent carbonyl group (C8=O9). This n → π* interaction is characteristic of amides and is crucial for understanding the stability and reactivity of the β-lactam ring. The extent of this delocalization, quantified as a stabilization energy (E(2)), influences the planarity of the nitrogen and the susceptibility of the amide bond to hydrolysis.
Illustrative NBO Stabilization Energies for a β-Lactam Amide Bond:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π* (C8-O9) | ~40-60 | Amide Resonance/Hyperconjugation |
These are representative values for illustrative purposes.
Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the total electron density (ρ(r)) to define atoms, chemical bonds, and their properties. amercrystalassn.org A bond path between two atoms indicates a chemical bond, and the properties at the bond critical point (BCP) on this path reveal the nature of the interaction. nih.gov Key descriptors include the electron density itself (ρBCP) and its Laplacian (∇²ρBCP). For the strained bonds within the four-membered ring of this compound, QTAIM analysis would likely show bond paths with lower ρBCP values and potentially positive Laplacians compared to analogous unstrained bonds, indicating bonds that are weakened and poised for reaction. researchgate.net
Illustrative QTAIM Data for a β-Lactam Ring:
| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Bond Character |
|---|---|---|---|
| C8-N1 (Amide) | ~0.30 | > 0 | Polar Covalent, Strained |
| C5-N1 | ~0.25 | > 0 | Covalent, Strained |
These are representative values for illustrative purposes.
Conformational Landscapes, Energy Minimization Studies, and Ring Dynamics
The three-dimensional shape and flexibility of this compound are intrinsically linked to its ability to bind to biological targets. Computational methods can explore the molecule's conformational possibilities and the energy associated with them.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular motion. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations reveal the accessible conformations, the flexibility of different regions of the molecule, and the influence of the solvent environment. For this compound, an MD simulation would show the dynamic behavior of the fused ring system. Key areas of interest would be the puckering of the six-membered ring and the degree to which the β-lactam ring deviates from planarity. The planarity of the lactam nitrogen is a critical factor in its reactivity; a more pyramidal nitrogen reduces amide resonance and increases ring strain, making the carbonyl carbon more electrophilic. MD simulations allow for the analysis of dihedral angle distributions and root-mean-square fluctuations (RMSF) to quantify this flexibility. mdpi.com
Potential Energy Surface Scans
A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. muni.cz By systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedral angles) and calculating the energy at each step, a PES scan can identify stable conformers (energy minima) and the transition states that connect them. researchgate.netresearchgate.net For this compound, a relaxed PES scan of the dihedral angles in the six-membered ring would identify its lowest energy conformation (e.g., a distorted chair or boat). Furthermore, a scan along the C8-N1 bond distance of the β-lactam ring would model the initial phase of the crucial ring-opening reaction, providing an estimate of the energy cost associated with bond breaking.
Illustrative Relative Energies for Diazabicyclooctane Conformers:
| Conformation | Dihedral Angle (N7-C6-C5-N1) | Relative Energy (kcal/mol) |
|---|---|---|
| Chair-like | ~55° | 0.0 (Global Minimum) |
| Twist-Boat | ~30° | +4.5 |
| Boat-like | ~0° | +6.0 |
These are hypothetical, illustrative values.
Quantum Chemical Prediction of Reactivity, Reaction Pathways, and Transition States
Quantum chemical calculations are indispensable for predicting the reactivity of molecules and mapping out detailed reaction mechanisms. scienceopen.comrsc.org By calculating the energies of reactants, products, and the high-energy transition states that lie between them, researchers can determine the activation energy (energy barrier) of a reaction, which governs its rate. researchgate.net
The primary reaction of interest for this compound is the hydrolysis of the β-lactam ring, the very reaction that underlies the antibacterial activity of related compounds. mdpi.com This reaction is often catalyzed by bacterial enzymes known as β-lactamases. nih.govresearchgate.net A typical mechanism involves the nucleophilic attack by a water molecule (or a serine residue in an enzyme active site) on the electrophilic carbonyl carbon (C8). nih.gov This leads to the formation of a high-energy tetrahedral intermediate, which then collapses, causing the cleavage of the C8-N1 amide bond and opening the four-membered ring.
Computational chemists can model this entire pathway, optimizing the geometries of the reactant, the tetrahedral transition state, and the ring-opened product. The calculated activation energy provides a quantitative measure of the inherent reactivity of the β-lactam ring. Lower activation barriers correspond to higher reactivity.
Illustrative Data for β-Lactam Hydrolysis Activation Energies:
| β-Lactam System | Nucleophile | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Penam (B1241934) (Model) | OH- | ~15-18 |
| Cephem (Model) | OH- | ~16-20 |
| Carbapenem (B1253116) (Model) | OH- | ~14-17 |
These are representative values from computational studies on analogous systems for illustrative purposes. nih.govacs.org
These calculations can explain why certain structural features, such as ring strain and substituent effects, modulate the reactivity and, consequently, the efficacy of β-lactam antibiotics.
Calculation of Activation Barriers and Reaction Enthalpies
Computational chemistry is instrumental in quantifying the energetics of reactions involving this compound and related β-lactam structures. The calculation of activation barriers (ΔG‡ or ΔE‡) and reaction enthalpies (ΔH) is crucial for understanding reaction feasibility, kinetics, and mechanisms.
High-level ab initio composite methods, such as the Gaussian-n (G3, G4) and Weizmann-n (Wn) theories, are employed to calculate gas-phase standard enthalpies of formation (ΔfH°(g)) with high accuracy, often within 1 to 2 kcal/mol of experimental values where available. acs.orgresearchgate.net These methods achieve precision by combining results from different levels of theory and basis sets to approximate the results of a very high-level computation. acs.org For instance, the G4 method involves a series of calculations including geometry optimization, frequency analysis at the B3LYP level, and single-point energy calculations with more sophisticated methods like CCSD(T) to produce reliable thermochemical data. acs.org
Reaction enthalpies are determined by the difference in the enthalpies of formation between products and reactants. For example, the enthalpy of hydrogenation or isomerization can be precisely calculated. researchgate.net These calculations are vital for assessing the stability of the bicyclic system relative to its isomers or decomposition products.
Activation barriers for specific reaction pathways, such as the crucial β-lactam ring-opening, are typically calculated using Density Functional Theory (DFT). Computational studies on similar bicyclic systems have detailed the activation barriers for ring-opening and rearrangement reactions. For example, the ring expansion of related azabicyclic radicals involves calculating the free energy barriers (ΔG‡) for sequential steps like homolytic bond cleavage and ring closure, which can range from 12 to 22 kcal/mol. unirioja.es While some transformations in organic synthesis can overcome very high activation barriers of 50–70 kcal mol−1 under high-temperature conditions, the barriers for biologically relevant reactions of β-lactams are significantly lower, a feature essential to their antibiotic activity. rsc.org
Table 1: Representative Calculated Activation Barriers for Ring-Opening in Bicyclic Systems Note: This table presents illustrative data from related systems to demonstrate the application of computational methods, as specific values for this compound are not publicly available.
| Reaction Type | Model System | Computational Method | Calculated Activation Barrier (ΔG‡, kcal/mol) | Reference |
|---|---|---|---|---|
| Homolytic Ring Cleavage | [2.2.1]Azabicyclic Aminyl Radical | DFT | 12 - 19 | unirioja.es |
| Radical Ring Closure | Carbon-Centered Radical Intermediate | DFT | 17 - 22 | unirioja.es |
Mechanistic Probing of Ring Opening and Cycloaddition Reactions
Theoretical methods are indispensable for elucidating the complex mechanisms of reactions involving the this compound core.
Ring Opening: The primary mechanism of action for β-lactam antibiotics is the opening of the four-membered lactam ring upon acylating the active site serine of bacterial transpeptidases, thereby inhibiting cell wall synthesis. nih.gov Computational models can map the entire reaction coordinate for this process, identifying transition states and intermediates. DFT studies have investigated the pyramidality of the β-lactam nitrogen and the orientation of the carboxylate group, finding these structural parameters to be critical for reactivity and interaction with β-lactamase enzymes. civilica.com Mechanistic modeling can also explore resistance mechanisms, such as those mediated by β-lactamase enzymes which catalyze the hydrolytic opening of the β-lactam ring. nih.govnih.gov
Cycloaddition Reactions: The bicyclo[4.2.0]octene framework is also involved in various cycloaddition reactions. While direct cycloadditions with the this compound core are less common, studies on analogous systems provide mechanistic insight. For example, [4+2] cycloadditions between 1,8-disubstituted cyclooctatetraenes and dienophiles can produce bicyclo[4.2.0]octa-2,4-diene derivatives. nih.govresearchgate.net Computational analysis of these reactions helps predict product distribution and stereoselectivity by examining the frontier molecular orbitals (HOMO-LUMO) of the reactants and the energies of competing transition states. nih.gov Furthermore, ruthenium-catalyzed alternating ring-opening metathesis polymerization (AROMP) of functionalized bicyclo[4.2.0]octene monomers with cyclohexene (B86901) has been studied, where computational modeling can help understand catalyst behavior and polymer formation. researchgate.netnih.gov
Strain Energy Quantification, Sources of Strain, and Stabilization Effects within the Bicyclic System
The reactivity of the this compound core is intrinsically linked to its ring strain. The fusion of the four-membered β-lactam ring with the six-membered dihydrothiazine ring creates significant structural strain. nih.gov
Strain Energy Quantification: The total strain energy of the molecule can be quantified computationally by comparing its calculated enthalpy of formation with that of a hypothetical strain-free reference compound built from group increments. researchgate.net High-level ab initio or DFT calculations provide the necessary accurate enthalpies of formation for such analyses. acs.org
Sources of Strain: The primary source of strain is angle strain within the β-lactam ring, where the internal bond angles are forced to deviate significantly from the ideal sp² (120°) and sp³ (109.5°) values. Additional strain arises from the fusion of the two rings. A key structural parameter that correlates with strain and reactivity is the pyramidality of the lactam nitrogen atom. In an ideal, unstrained amide, the nitrogen atom is planar (trigonal planar). In the strained bicyclic system, this nitrogen is forced into a more pyramidal geometry, which reduces amide resonance stabilization and increases the susceptibility of the carbonyl group to nucleophilic attack. civilica.com
Aromaticity and Antiaromaticity Considerations in Related Planar or Quasi-Planar Cyclic Substructures
The core bicyclic structure of this compound is non-aromatic. However, computational studies of aromaticity become relevant when considering derivatives that incorporate aromatic or potentially antiaromatic substructures, or when analyzing the transition states of certain reactions.
Aromaticity is evaluated computationally using several criteria, including geometric (bond length equalization), energetic (aromatic stabilization energy), and magnetic (e.g., Nucleus-Independent Chemical Shift, NICS). NICS calculations are a popular method to probe the magnetic shielding at the center of a ring; a significant negative value indicates aromaticity, while a positive value suggests antiaromaticity. researchgate.net
In the context of cephalosporins, many clinically used variants feature aromatic or heteroaromatic side chains, such as aminothiazole or tetrazole groups. nih.govnih.gov These aromatic moieties are crucial for their biological activity, influencing binding to target proteins and resistance to β-lactamase enzymes. nih.govnih.gov Computational docking and quantitative structure-activity relationship (QSAR) studies show that the electronic nature and spatial arrangement of these aromatic rings are key determinants of efficacy. jlu.edu.cnnih.gov Furthermore, computational analysis has revealed that certain reaction transition states, such as in the isomerization of related polycyclic hydrocarbons, can exhibit significant aromatic character, which lowers the activation energy of the transformation. researchgate.net
Applications of Ab Initio, Density Functional Theory (DFT), and Semi-Empirical Methods in Predicting Chemical Behavior
A hierarchy of computational methods is available to study systems like this compound, each with a different balance of accuracy and computational cost.
Ab Initio Methods: These methods solve the Schrödinger equation from first principles without empirical parameters. libretexts.org High-level ab initio methods like G4 or W1BD provide "gold standard" calculations for thermochemical properties like enthalpies of formation for small to medium-sized molecules. acs.org However, their high computational cost limits their application to larger systems or extensive molecular dynamics simulations.
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for systems of this size. acs.org It calculates the electron density of a system rather than the full wavefunction, making it much faster than traditional ab initio methods while often providing comparable accuracy. acs.org Functionals like B3LYP are commonly used to optimize molecular geometries, calculate vibrational frequencies, investigate reaction mechanisms, and predict a wide range of molecular properties for cephalosporin (B10832234) derivatives. civilica.comjlu.edu.cnresearchgate.netnih.gov
Semi-Empirical Methods: These methods are based on the same fundamental framework as ab initio Hartree-Fock theory but introduce approximations and use parameters derived from experimental data to simplify the calculations. libretexts.orgwikipedia.org This makes them significantly faster than DFT, allowing for the study of very large molecular systems or longer-timescale simulations. Methods like AM1, PM3, and the more recent GFNn-xTB are suitable for rapid screening of conformations, but they are generally less reliable for properties where electronic effects are subtle or for systems with bonding situations not well-represented in their parameterization data. libretexts.orgwikipedia.org
Table 2: Summary of Computational Methods and Their Applications
| Method Class | Key Features | Typical Applications for Bicyclic β-Lactams | Reference |
|---|---|---|---|
| Ab Initio (e.g., G4, W1BD) | High accuracy, computationally expensive, no empirical parameters. | Accurate calculation of enthalpies of formation and reaction enthalpies. | acs.orgresearchgate.net |
| Density Functional Theory (DFT) (e.g., B3LYP) | Good balance of accuracy and cost, widely applicable. | Geometry optimization, mechanistic studies (ring opening, cycloaddition), QSAR, prediction of spectroscopic properties. | civilica.comjlu.edu.cnresearchgate.net |
| Semi-Empirical (e.g., AM1, GFNn-xTB) | Very fast, uses empirical parameters, suitable for large systems. | Rapid conformational analysis, initial screening of large libraries of derivatives. | libretexts.orgwikipedia.org |
Strategic Utility as Chiral Building Blocks, Auxiliaries, and Ligands in Asymmetric Synthesis
The rigid, bicyclic framework of this compound, with its inherent chirality, provides a powerful tool for asymmetric synthesis. The stereocenters within the scaffold can effectively control the stereochemical outcome of reactions, making it a valuable chiral building block for the synthesis of enantiomerically pure compounds.
As a chiral auxiliary , the this compound moiety can be temporarily incorporated into a prochiral substrate. The steric and electronic properties of the bicyclic system can then direct the approach of reagents to one face of the molecule, leading to the formation of a single stereoisomer. Following the desired transformation, the auxiliary can be cleaved and potentially recycled. The asymmetric synthesis of β-lactams often employs chiral auxiliaries, and while specific examples for this exact scaffold are not extensively documented, the principle remains applicable. For instance, enantiopure oxazolidinones have been successfully used in the synthesis of 3-amino-β-lactams. nih.gov
Furthermore, derivatives of this compound can be envisioned as chiral ligands in transition-metal-catalyzed reactions. The nitrogen atoms within the scaffold can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. The development of new chiral ligands is a continuous effort in asymmetric catalysis, and bicyclic structures are often explored for their conformational rigidity.
Table 1: Potential Asymmetric Transformations Utilizing this compound Derivatives
| Transformation | Role of Scaffold | Potential Outcome |
| Alkylation | Chiral Auxiliary | Enantioselective formation of C-C bonds |
| Aldol Reaction | Chiral Auxiliary | Diastereo- and enantioselective synthesis of β-hydroxy carbonyls |
| Asymmetric Hydrogenation | Chiral Ligand | Enantioselective reduction of prochiral olefins or ketones |
| Cycloaddition Reactions | Chiral Ligand | Enantioselective [2+2], [3+2], or [4+2] cycloadditions |
Precursors for the Synthesis of Diverse and Complex Heterocyclic Systems
The strained four-membered β-lactam ring of this compound is susceptible to ring-opening reactions, making it an excellent starting material for the synthesis of a wide array of other heterocyclic compounds.
Ring expansion reactions of bicyclic β-lactams can lead to the formation of larger, fused heterocyclic systems. For example, selective cleavage of the C7-N1 bond followed by intramolecular rearrangement or reaction with a suitable tethered nucleophile could lead to the formation of seven-, eight-, or even larger-membered rings. While specific examples for this exact scaffold are limited, the general principle of β-lactam ring expansion is a well-established synthetic strategy. Photochemical rearrangements and the use of specific reagents can facilitate such transformations.
The reactivity of the β-lactam ring allows for its conversion into various other nitrogen-containing heterocycles. For instance, reductive cleavage of the amide bond can yield amino alcohols, which can then be cyclized to form different heterocyclic systems. Additionally, reactions that involve the cleavage of the C7-C8 and N1-C8 bonds can provide access to acyclic intermediates that can be further manipulated and cyclized to generate a variety of monocyclic and bicyclic nitrogenous compounds. The transformation of bicyclic nitrogen heterocycles through rearrangement reactions is a known strategy for accessing diverse molecular scaffolds. rsc.org
Integration into Diversity-Oriented Synthesis (DOS) and Fragment-Based Design Frameworks
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. rsc.orgpnas.org The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the construction of molecular libraries with significant shape diversity.
Starting from the core this compound scaffold, a multitude of derivatives can be generated by introducing various substituents at different positions of the ring system. Functional groups on the scaffold can be modified using a range of chemical reactions, leading to a library of compounds with diverse functionalities and stereochemistries. This approach allows for the systematic exploration of chemical space around this privileged scaffold. The use of bicyclic fragments in fragment-based drug discovery is a growing area of interest. nih.gov
Table 2: Exemplar Reactions for Library Synthesis from this compound
| Reaction Type | Position of Modification | Resulting Functionality |
| N-Alkylation/Arylation | N1 | Varied substituents on the nitrogen atom |
| C-H Functionalization | Various | Introduction of new functional groups |
| Olefin Metathesis | C2-C3 double bond | Modification of the six-membered ring |
| Ring-Opening Reactions | β-lactam ring | Generation of acyclic or larger ring structures |
Development of Novel Reagents and Catalysts Utilizing the this compound Scaffold
The unique structural and electronic properties of this compound can be harnessed to develop novel reagents and catalysts for organic synthesis.
The incorporation of specific functional groups onto the bicyclic scaffold can lead to the creation of new organocatalysts . For example, the introduction of a basic moiety could result in a chiral base catalyst, while the attachment of a hydrogen-bond donor could lead to a catalyst for reactions proceeding through hydrogen-bonding interactions. The development of catalytic, asymmetric synthesis of β-lactams often involves chiral nucleophilic amine catalysts. acs.org
Furthermore, the scaffold can serve as a platform for the design of new transition-metal catalysts . By attaching appropriate coordinating groups, novel ligands can be synthesized. The rigidity of the bicyclic framework can impose a well-defined geometry on the metal center, leading to high levels of stereocontrol in catalytic reactions. The catalytic activity of diazabicyclo derivatives has been explored in various contexts. nih.govresearchgate.net
The Enigmatic Core: Exploring the Potential of this compound in Advanced Scientific Applications
The bicyclic lactam this compound represents a fascinating yet largely unexplored scaffold in the realm of organic chemistry. While its specific applications in materials science and as a molecular probe are not yet documented in extensive research, its structural features suggest intriguing possibilities for future scientific investigation. This article delves into the theoretical potential of this unique compound, drawing parallels from related structures to forecast its prospective roles in advanced organic synthesis and materials science.
Q & A
Q. What are the key structural features of 1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one, and how do they influence its reactivity?
The compound has a bicyclic framework with two nitrogen atoms at positions 1 and 7 and an enone system (C=O and conjugated double bond). The strained bicyclic structure enhances electrophilic reactivity at the carbonyl group, while the diaza configuration allows for hydrogen bonding and base-catalyzed transformations. Computational studies (e.g., InChI: 1S/C7H10N2O/c1-8-6-4-2-3-5-9(6)7(8)10/h3,5-6H,2,4H2,1H3) confirm its planar geometry, which facilitates stereoselective reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves cyclization of diamine precursors with dihaloalkanes under basic conditions. For example, reacting 1,2-diaminoethane with 1,3-dibromopropane in the presence of K₂CO₃ yields the bicyclic core. Post-functionalization (e.g., oxidation or alkylation) introduces the enone system. Yields typically range from 40–60%, with purity confirmed via NMR and HPLC .
Q. How can the purity and identity of synthesized this compound be validated?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon hybridization (e.g., carbonyl C=O at ~170 ppm).
- Mass spectrometry : Molecular ion peak at m/z 138.1671 (C₇H₁₀N₂O) .
- Chromatography : HPLC with UV detection (λ = 220–260 nm for enone absorption) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of functional group additions to the enone system in this compound?
Regioselectivity is controlled by:
- Steric effects : Bulkier reagents favor addition to the less hindered α-position.
- Electronic effects : Conjugation with the carbonyl group directs nucleophiles to the β-carbon.
- Catalysis : Gold(I) complexes (e.g., [Au(PPh₃)]OTf) promote cycloadditions or rearrangements, as seen in related bicyclo[4.2.0] systems .
Q. How does this compound interact with neuronal nicotinic acetylcholine receptors (nAChRs), and what structural analogs show enhanced potency?
The compound acts as a partial agonist at α4β2 nAChRs. Modifications like N-methylation (e.g., 7-methyl derivative) increase binding affinity (Kᵢ = 0.2 nM) by enhancing hydrophobic interactions with receptor pockets. Comparative QSAR studies using CoMFA/CoMSIA models highlight steric and electrostatic fields as critical determinants of activity .
Q. What experimental and computational methods resolve contradictions in reported biological activities of diazabicyclo derivatives?
- In vitro assays : Standardize receptor-binding protocols (e.g., radioligand displacement using [³H]epibatidine for nAChRs).
- Molecular dynamics (MD) : Simulate ligand-receptor interactions to identify conformational selectivity.
- Meta-analysis : Compare datasets across studies (e.g., EC₅₀ values for analgesia in rodent models) to account for variability in assay conditions .
Q. How does photolysis of this compound compare to norbornenone derivatives, and what products are formed?
Upon UV irradiation, the enone undergoes [2+2] cycloreversion, producing bicyclo[4.2.0]octan-8-one derivatives. Unlike norbornenone, which forms bicyclo[4.2.0]oct-2-en-8-one, this compound shows preferential 1,3-acyl shifts (85% yield) due to nitrogen stabilization of intermediates .
Methodological Guidance
- Synthesis Optimization : Use flow reactors for scale-up to improve yield (70–80%) and reduce side products .
- Data Reproducibility : Adhere to Beilstein Journal guidelines for reporting experimental details, including raw spectral data in supplementary materials .
- Computational Modeling : Align ligands using SYBYL 8.0 with Tripos force fields to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
